molecular formula C16H16N2O2 B2674990 3-(1,3-Benzoxazol-2-ylamino)-1-phenylpropan-1-ol CAS No. 2380063-22-7

3-(1,3-Benzoxazol-2-ylamino)-1-phenylpropan-1-ol

Cat. No. B2674990
CAS RN: 2380063-22-7
M. Wt: 268.316
InChI Key: NWOUXBFDUAHDQL-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylamino)-1-phenylpropan-1-ol is a heterocyclic compound with a bicyclic planar structure. It belongs to the benzoxazole family, which plays a crucial role in synthetic organic chemistry, medicinal research, and industrial applications. Researchers favor this moiety due to its extensive use as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high potential for broad substrate scope and functionalization, leading to diverse biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advancements since 2018. Various well-organized synthetic methodologies employ 2-aminophenol as a precursor. These methods utilize aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Notably, nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed. Researchers have achieved high yields and efficient pathways for benzoxazole synthesis .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzoxazole ring fused to a phenylpropanol moiety. The compound contains 32 bonds, including aromatic bonds, rotatable bonds, and a five-membered oxazole ring. Its planar structure contributes to its favorable reactivity in various reactions .


Chemical Reactions Analysis

Several synthetic pathways lead to benzoxazole derivatives. For instance, a magnetic solid acid nanocatalyst has been introduced for benzoxazole synthesis using 2-aminophenol and aldehyde. This method yields 79–89% product and allows for easy catalyst separation and reuse .

properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-14(12-6-2-1-3-7-12)10-11-17-16-18-13-8-4-5-9-15(13)20-16/h1-9,14,19H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOUXBFDUAHDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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